Citalopram Alkene Dimer Chloride is a chemical compound with the molecular formula and a molecular weight of 667.23 g/mol. It is classified as a dimeric impurity related to Citalopram, a selective serotonin reuptake inhibitor used primarily in treating depression and anxiety disorders. The compound is identified by the CAS number 1370643-27-8 and is recognized for its potential implications in pharmaceutical formulations, particularly concerning the purity of Citalopram products .
Citalopram Alkene Dimer Chloride is synthesized as a byproduct during the production of Citalopram. It falls under the category of impurities, which are critical for quality control in pharmaceutical manufacturing. The compound's structure and characteristics are essential for understanding its behavior in biological systems and its impact on drug efficacy .
The synthesis of Citalopram Alkene Dimer Chloride typically involves complex organic reactions that may include metal-catalyzed processes. While specific detailed synthetic routes for this dimeric compound are not extensively documented, it can be inferred that similar methodologies used for synthesizing related compounds like Citalopram Olefinic Impurity may apply. These methods often involve multi-step reactions, including hydrogenation, substitution, and elimination reactions under controlled conditions .
The molecular structure of Citalopram Alkene Dimer Chloride can be represented using various chemical notation systems:
[Cl-].CN(C)CC\C=C(/c1ccc(F)cc1)\c2ccc(cc2C[N+](C)(C)CCCC3(OCc4cc(ccc34)C#N)c5ccc(F)cc5)C#N
The intricate structure reflects the compound's complexity, featuring multiple aromatic rings and functional groups that influence its chemical behavior.
Citalopram Alkene Dimer Chloride can participate in various chemical reactions typical of organic compounds:
These reactions are crucial for understanding how impurities like Citalopram Alkene Dimer Chloride might interact with biological systems or degrade over time.
Citalopram Alkene Dimer Chloride serves several important roles in scientific research:
Citalopram Alkene Dimer Chloride (CAS 1370643-27-8) forms as a significant process-related impurity during the synthesis of the antidepressant drugs Citalopram and Escitalopram. This dimeric structure arises from the unintended coupling of two citalopram alkene monomer units, resulting in a complex quaternary ammonium compound with the molecular formula C₄₀H₄₁F₂N₄O⁺·Cl⁻ and a molecular weight of 667.23 g/mol [1] [3]. The structural complexity is evidenced by its systematic name: (E)-3-(5-cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N-(5-cyano-2-(4-(dimethylamino)-1-(4-fluorophenyl)but-1-en-1-yl)benzyl)-N,N-dimethylpropan-1-aminium chloride [2] [5]. The dimer's formation represents a significant challenge in achieving high-purity active pharmaceutical ingredients (APIs).
The presence of the conjugated alkene functionality in the citalopram precursor provides two primary reaction pathways for dimer formation: [2+2] cycloaddition and radical-mediated coupling. In the [2+2] cycloaddition pathway, the electron-rich alkene group of one citalopram molecule interacts with the alkene of another molecule under specific reaction conditions, potentially forming a cyclobutane intermediate. This thermally allowed photocycloaddition can occur under visible or UV light exposure during synthesis. Alternatively, radical-mediated pathways involve the generation of carbon-centered radicals through homolytic cleavage, possibly initiated by trace peroxides or metal contaminants. These radicals subsequently attack the double bond of another alkene-containing molecule, propagating a chain reaction that ultimately leads to dimer formation. The extended conjugation system in the citalopram alkene precursor (particularly the aromatic rings and cyano groups adjacent to the alkene) enhances the stability of any transient radical intermediates, increasing the probability of dimerization over alternative termination pathways [7].
Lewis acid catalysts commonly employed in pharmaceutical synthesis, including aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃), can dramatically accelerate the dimerization process through alkene activation. These electron-deficient species coordinate with the alkene's π-electrons, increasing its electrophilicity and susceptibility to nucleophilic attack from a second alkene molecule. This coordination lowers the activation energy for dimer formation, effectively catalyzing the reaction even at moderate temperatures. Protic solvents like methanol, ethanol, and water further exacerbate dimerization through multiple mechanisms: (1) Hydrogen bonding stabilizes developing charges in the transition state during nucleophilic attack; (2) Polar environments enhance the solubility of ionic intermediates; and (3) Protic solvents facilitate proton transfer steps essential in certain dimerization mechanisms. The combined effect of Lewis acids and protic solvents can shift the reaction equilibrium toward dimer formation, making solvent selection and catalyst control critical parameters in minimizing this impurity [7].
Table 1: Structural Characteristics of Citalopram Alkene Dimer Chloride
Property | Specification |
---|---|
CAS Registry Number | 1370643-27-8 |
Molecular Formula | C₄₀H₄₁F₂N₄O⁺·Cl⁻ |
Molecular Weight | 667.23 g/mol |
Systematic Name | (E)-3-(5-cyano-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N-(5-cyano-2-(4-(dimethylamino)-1-(4-fluorophenyl)but-1-en-1-yl)benzyl)-N,N-dimethylpropan-1-aminium chloride |
Key Functional Groups | Two cyano groups, two fluorophenyl rings, quaternary ammonium center, conjugated alkene, benzofuran moiety |
Purity Specifications | >95% (typical commercial standard) [1] [5] |
The formation kinetics of Citalopram Alkene Dimer Chloride exhibit a strong positive correlation with temperature, characteristic of a process with a high activation energy barrier. Studies indicate that increasing reaction temperatures from 25°C to 60°C can double dimer formation rates, reflecting the typical Arrhenius behavior where rate constants increase exponentially with temperature. However, beyond 80°C, decomposition pathways may compete, complicating the kinetic profile. Pressure effects are more subtle but significant: Elevated pressures (5-15 bar) favor bimolecular reactions like dimerization over unimolecular pathways due to reduced activation volumes. The transition state for dimer formation occupies less space than two separate monomer molecules, making the process favored under increased pressure. This pressure effect is particularly pronounced in non-polar solvents where molecular interactions are weaker. The dimerization exhibits positive entropy values (ΔS > 0) at standard conditions, indicating increased disorder during the transition state formation despite the bimolecular nature of the reaction. This unusual thermodynamic profile arises from the liberation of solvent molecules during the association step, where solvent molecules organized around the monomeric species are released as the dimer forms [7].
The selectivity between monomer formation (desired citalopram intermediate) and dimer impurity hinges on precise control of multiple reaction parameters. Key competing pathways include: (1) Intramolecular cyclization to form the desired isobenzofuran ring system versus intermolecular dimerization; (2) Desired nucleophilic addition at the carbonyl carbon versus alkene addition; and (3) Product crystallization versus continued reaction in solution. The dimerization reaction is typically second-order with respect to the alkene monomer concentration, while the desired intramolecular cyclization is first-order. This kinetic difference creates a concentration-dependent selectivity profile: High monomer concentrations favor dimer formation exponentially, while dilute conditions suppress dimerization. Catalyst loading presents another critical control point; while Lewis acids accelerate both desired and dimerization pathways, their optimal concentration balances reaction rate and selectivity. Solvent polarity mediates this competition—polar aprotic solvents like dimethylformamide (DMF) or acetonitrile stabilize the transition state for intramolecular cyclization through dipole interactions, while reducing the solvent cage effect that promotes bimolecular collisions. The presence of stabilizing cations (e.g., tetraalkylammonium ions) can further suppress dimerization by forming electrostatic complexes with monomer intermediates, effectively reducing their availability for bimolecular side reactions [7].
Table 2: Parameters Influencing Dimer/Monomer Selectivity in Citalopram Synthesis
Parameter | Effect on Monomer Formation | Effect on Dimer Formation | Optimal Control Strategy |
---|---|---|---|
Temperature | Increases with moderate T (40-60°C) | Increases exponentially with T | Maintain 45-55°C range |
Monomer Concentration | First-order dependence | Second-order dependence | Use semi-batch addition with concentration <0.5M |
Solvent Polarity | Favored in polar aprotic solvents | Favored in protic solvents | Use acetonitrile or DMF instead of alcohols |
Catalyst Loading | Increases with moderate loading | Increases disproportionately at high loading | Optimize at 0.5-1.0 mol% Lewis acid |
Reaction Time | Maximizes at intermediate times | Increases continuously | Precise reaction quenching at 85-90% conversion |
Light Exposure | Minimal effect | Significant acceleration | Use amber glass/reactors to prevent photodimerization |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0